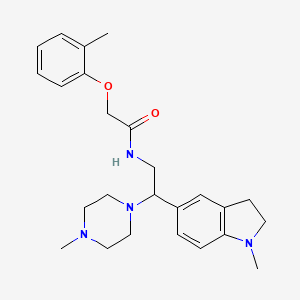
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to the compound of interest. These compounds were synthesized with various substitutions at the carbon adjacent to the amide nitrogen and were evaluated as opioid kappa agonists. The synthesis involved exploring variations in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids .
Molecular Structure Analysis
While the exact molecular structure of the compound is not analyzed in the papers, the structure of related compounds, such as those containing pyrrolidinyl and acetamide groups, were confirmed using techniques like IR and H NMR spectroscopy. These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound "N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide." However, the synthesis of related compounds suggests that reactions such as amination, cyclization, and the use of catalysts are involved in the formation of acetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the synthesis and evaluation of related compounds suggest that these properties can be inferred based on the functional groups present in the molecule, such as the acetamide group, which is known to influence the compound's solubility, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Characterization
The compound's derivatives have been explored in the field of chemical synthesis, where novel derivatives are designed and synthesized. These derivatives undergo thorough structural characterization using techniques such as NMR, IR, and MS, ensuring their structural integrity and potential for further applications (Yang Jing, 2010).
Cognitive Effects
Research has delved into the effects of similar compounds on cognitive abilities. For instance, derivatives have been synthesized and studied for their potential to influence memory ability in mice, indicating the compound's relevance in neuroscience and pharmacology (Li Ming-zhu, 2008).
Antimicrobial and Anticholinesterase Activities
Derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. It's notable that while expectations for acetylcholinesterase inhibitory activities were high, the actual results were weak. However, some derivatives showed significant antifungal activity against specific pathogens like Candida parapsilosis (L. Yurttaş et al., 2015).
Antioxidant Activity
In coordination chemistry, pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activities. These studies not only involve chemical synthesis but also delve into the effect of hydrogen bonding in the self-assembly process of these compounds. Their significant antioxidant activities have been validated through various assays, indicating their potential in oxidative stress-related therapeutic applications (K. Chkirate et al., 2019).
Synthesis and Evaluation of Imaging Probes
Research has extended into radiopharmacy, where derivatives of the compound have been synthesized and labeled for imaging purposes. For example, studies have explored the synthesis of labeled compounds for potential use as imaging probes for certain receptors, although some results indicated limitations in their practical application due to lack of retention or specific binding (J. Prabhakaran et al., 2006).
Muscarinic Agonist Activity
Further investigations have revealed the potential of similar compounds as muscarinic agonists. These compounds have been found to mimic the effects of acetylcholine by directly binding to cholinoreceptors, indicating their potential in neurological research and possible therapeutic applications (V. Pukhalskaya et al., 2010).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-19-6-4-5-7-24(19)31-18-25(30)26-17-23(29-14-12-27(2)13-15-29)20-8-9-22-21(16-20)10-11-28(22)3/h4-9,16,23H,10-15,17-18H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYXTEWRILTXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

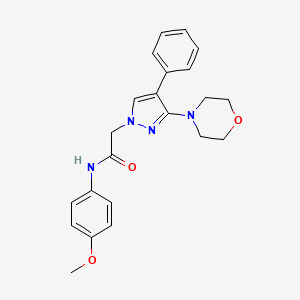
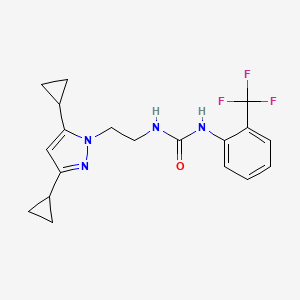
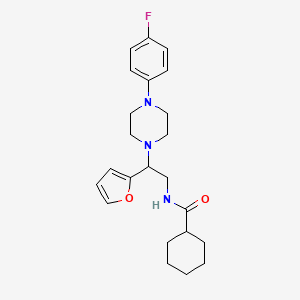
![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)
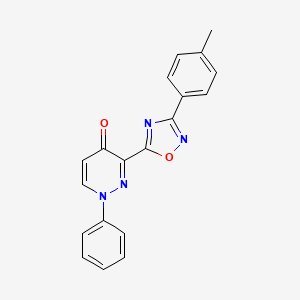
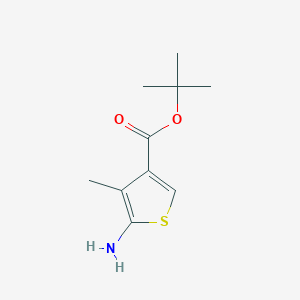
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)
![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)
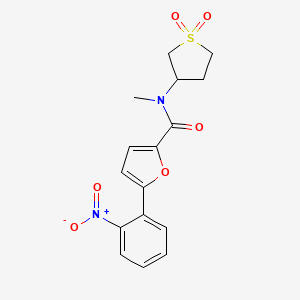
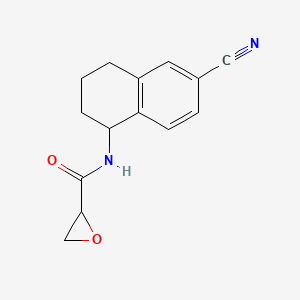
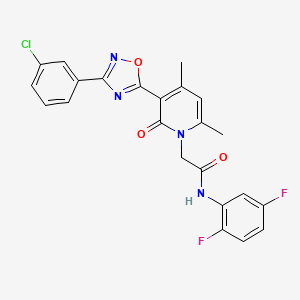
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)